Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- reflects its complex structural architecture and stereochemical configuration. According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the compound is designated as N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide, which precisely describes its functional group arrangement and carbon chain structure. The compound is catalogued in major chemical databases with PubChem CID 115829 and CAS number 64365-27-1, providing standardized identification across scientific literature.
The molecular structure features a pentanamide backbone with critical functional modifications at specific positions. The acetylamino group at position 2 introduces an N-acetyl modification that significantly influences the compound's stability and biological activity. This acetylation prevents spontaneous cyclization reactions that could compromise the molecule's integrity, similar to mechanisms observed in other N-acetylated amino acid derivatives where acetylation serves protective functions. The aminoiminomethyl group at position 5 contains the characteristic guanidino functionality, which is essential for the compound's biochemical interactions and substrate recognition properties.
Structural analysis reveals that the (S)-stereochemistry at the α-carbon position is crucial for biological activity, as this configuration corresponds to the natural L-configuration found in biological systems. The InChI identifier InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) provides a unique structural fingerprint that enables precise compound identification across chemical databases. The SMILES notation CC(=O)NC(=O)C(CCCN=C(N)N)N offers a simplified linear representation that facilitates computational analysis and database searches.
Historical Context in Peptide and Guanidino Compound Research
The development of N-acetylated amino acid derivatives traces back to early investigations of protein modification mechanisms and amino acid metabolism. Historical research into acetylation processes revealed that N-terminal acetylation occurs on approximately 85% of eukaryotic proteins, establishing acetylation as one of the most prevalent protein modifications in biological systems. This widespread occurrence of acetylation prompted researchers to investigate synthetic acetylated amino acid derivatives as tools for understanding biochemical processes and developing analytical methods.
The specific interest in guanidino-containing compounds stems from the discovery of arginine's critical role in nitric oxide synthesis, protein interactions, and cellular signaling pathways. Arginine was first isolated in 1886 by Schulze and Steiger from lupin seeds, with its structure confirmed through synthesis by Sørensen in 1910. The subsequent understanding of arginine's involvement in the ornithine cycle, discovered by Krebs and Henseleit in 1932, highlighted the importance of arginine derivatives in metabolic processes.
Research into N-acetylated arginine derivatives gained momentum with the recognition that acetylation could modulate amino acid properties while preserving essential functional groups. The development of compounds like Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- represents an evolution in this field, where researchers sought to create stable, fluorogenic substrates that could serve dual purposes as analytical tools and potential therapeutic agents. The incorporation of fluorophore groups, such as the 7-amido-4-methylcoumarin (AMC) moiety in some derivatives, enabled real-time monitoring of enzymatic activity, revolutionizing biochemical assays.
The historical progression from natural amino acid isolation to synthetic derivative development reflects advancing understanding of structure-activity relationships in biochemical systems. Early observations that guanidine compounds possessed unique binding properties led to systematic investigations of how structural modifications could enhance or alter these interactions. The development of N-acetyltransferase enzymes (NATs) provided biological precedent for acetylation reactions, with families such as NatA, NatB, and NatC demonstrating substrate specificity based on N-terminal amino acid sequences.
Position Within Acetylated Amino Acid Derivatives
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- occupies a unique position within the broader family of acetylated amino acid derivatives, distinguished by its combination of structural features and functional capabilities. The compound belongs to the class of N-acyl-L-alpha-amino acids, which are characterized by the presence of an acyl group attached to the terminal nitrogen atom of an alpha amino acid. This classification places it alongside other biologically significant compounds such as N-alpha-Acetyl-L-arginine and various acetylated peptide derivatives that serve important roles in biochemical research and therapeutic applications.
Comparative analysis with related compounds reveals distinctive structural and functional characteristics. N-alpha-Acetyl-L-arginine (molecular formula C₈H₁₆N₄O₃, molecular weight 216.24 g/mol) represents the parent compound from which Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- is derived. The key difference lies in the modification of the carboxyl group to an amide functionality, which alters the compound's solubility, stability, and biological activity profiles. This structural modification enables the compound to function as a substrate for specific proteases while maintaining the essential guanidino group required for binding interactions.
The compound's position is further defined by its role as a fluorogenic substrate, particularly in assays involving proteases such as trypsin and thrombin. This application distinguishes it from simpler acetylated amino acids that lack fluorophore coupling capabilities. The incorporation of fluorogenic properties allows real-time monitoring of enzymatic activity, providing advantages over traditional endpoint assays. This functionality positions the compound as a valuable tool in drug discovery, enzyme characterization, and clinical diagnostics.
Table 1: Comparative Properties of Related Acetylated Amino Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Functional Groups |
|---|---|---|---|---|
| Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- | C₈H₁₇N₅O₂ | 215.25 | Fluorogenic substrate | Acetylamino, Guanidino, Amide |
| N-alpha-Acetyl-L-arginine | C₈H₁₆N₄O₃ | 216.24 | Metabolic intermediate | Acetylamino, Guanidino, Carboxyl |
| N-Acetylglutamic acid | C₇H₁₁NO₅ | 189.17 | Urea cycle regulation | Acetylamino, Carboxyl |
| 5-Aminopentanamide | C₅H₁₂N₂O | 116.16 | Chemical intermediate | Amino, Amide |
Within the context of acetylated amino acid metabolism, the compound represents a biologically accessible form that can be processed by specific hydrolases and acetyltransferases. The N-terminal acetylation mechanism involves N-acetyltransferase enzymes that transfer acetyl groups from acetyl-coenzyme A to amino groups, a process that occurs co-translationally for the majority of eukaryotic proteins. The substrate specificity of different NAT enzymes is determined by the first two N-terminal residues, with NatA complexes acetylating N-termini bearing small amino acids such as serine, alanine, glycine, threonine, valine, and cysteine.
The compound's physicochemical properties, including its calculated logP of 3.396 and specific rotation of [α]²⁵° = +40, indicate moderate lipophilicity and defined stereochemical configuration. These properties influence cellular uptake, membrane permeability, and tissue distribution, factors that are crucial for both research applications and potential therapeutic uses. The balance between hydrophilic and lipophilic characteristics enables the compound to function effectively in aqueous biological systems while maintaining sufficient membrane permeability for cellular studies.
Properties
CAS No. |
64365-27-1 |
|---|---|
Molecular Formula |
C10H13ClFNO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |
InChI Key |
FHEHCZJLZDLUAW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |
Other CAS No. |
64282-12-8 |
Pictograms |
Irritant |
Synonyms |
H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |
Origin of Product |
United States |
Preparation Methods
Core Skeletal Construction
The pentanamide backbone is typically assembled through sequential amidation and alkylation steps. A common approach involves starting with a protected pentanoic acid derivative, such as methyl 4-aminopentanoate, which undergoes selective functionalization at the C2 and C5 positions. As demonstrated in the synthesis of related peptidomimetics, the use of chiral auxiliaries like (R)- or (S)-oxazolidinones ensures enantiomeric purity during Michael addition or alkylation reactions. For instance, asymmetric Michael addition of ethyl magnesium bromide to a chiral acrylamide intermediate yields the (S)-configured stereocenter with >90% enantiomeric excess (ee).
Introduction of the Acetylamino Group
The 2-acetylamino moiety is introduced via acylation of a primary amine intermediate. In a protocol adapted from zanamivir synthesis, a free amine at C2 is treated with acetic anhydride in the presence of a mild base such as pyridine, achieving near-quantitative acetylation. Critical to this step is the protection of the C5 position to prevent undesired acylation. For example, tert-butoxycarbonyl (Boc) protection prior to acylation ensures regioselectivity.
Guanidino Group Installation
The 5-((aminoiminomethyl)amino) group is installed through a two-step sequence involving azide reduction and guanidinylation. A method analogous to zanamivir production involves:
-
Azide Formation : Treatment of a 5-amino intermediate with trifluoromethanesulfonyl azide (TfN₃) generates the corresponding azide.
-
Reduction and Guanidinylation : Catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reduction converts the azide to a primary amine, which reacts with S-methylisothiourea under basic conditions to form the guanidine group. This method achieves 75–85% yield but requires careful pH control to avoid over-alkylation.
Optimization Strategies for Industrial Viability
Stereochemical Control
Industrial-scale synthesis prioritizes cost-effective enantioselective methods. The use of Evans’ oxazolidinone auxiliaries in asymmetric alkylation, as described in tapentadol synthesis, provides a scalable template. For instance, titanium tetrachloride-mediated chelation enforces facial selectivity during ethyl Grignard addition, yielding the desired (S)-configuration with 92% ee.
Protecting Group Management
Efficient deprotection sequences are critical. A comparative analysis of deacetylation agents (Table 1) reveals sodium methoxide in methanol as optimal for acetyl removal without epimerization.
Table 1: Efficiency of Deprotection Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sodium methoxide | Methanol | 0–5 | 95 | 99 |
| Hydrochloric acid | Water | 25 | 80 | 85 |
| Ammonium formate | DMF | 50 | 65 | 78 |
Catalytic Improvements
Lewis acids such as zinc chloride enhance reaction rates in α-methylation steps, reducing side product formation from 15% to <5%. Additionally, substituting hydrogen sulfide with safer alternatives (e.g., ammonium formate) in guanidinylation improves process safety while maintaining 80% yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Mass spectrometry (ESI-MS) identifies residual solvents and byproducts, with limits of quantification (LOQ) <0.1%.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary or tertiary amides.
Substitution: The acetylamino and aminoiminomethyl groups can participate in substitution reactions, forming new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex amides, while reduction can yield secondary or tertiary amides with different functional groups.
Scientific Research Applications
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds and polymers.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Backbones or Functional Groups
Table 1: Key Structural Features and Differences
Key Differences and Implications
Functional Group Variations: The acetylamino group in the target compound distinguishes it from 5-APNM and 5-APNA, which lack this modification. Acetylation typically enhances metabolic stability . Compared to (S)-5-Guanidino-2-hydroxypentanoic acid, the target compound replaces the hydroxyl and carboxylic acid groups with an amide and acetylamino group, altering solubility and reactivity .
In contrast, C F2–C F7 derivatives with sulfamoyl groups are tailored for sulfonamide-targeted enzyme inhibition .
Stereochemistry and Salt Forms: The (S)-configuration ensures compatibility with biological systems, unlike racemic mixtures. The dihydrochloride salt improves aqueous solubility compared to neutral forms like Ethyl (S)-2-Benzamido...pentanoate, which is esterified and lipophilic .
Physicochemical Properties
Biological Activity
Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-, is a complex organic compound with significant biological activity. Its unique structure, featuring an acetylamino group and an aminoiminomethyl group, contributes to its diverse chemical reactivity and potential applications in various scientific fields, including chemistry, biology, and medicine.
- CAS Number : 64365-27-1
- Molecular Formula : C8H17N5O2
- Molecular Weight : 215.25 g/mol
- IUPAC Name : N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide
- SMILES Notation : COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
The biological activity of Pentanamide, (S)- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter their activity, leading to various biological effects. The mechanisms involved may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to receptors involved in signaling pathways, potentially modulating cellular responses.
Biological Activities
Research indicates that Pentanamide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown its efficacy against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of Pentanamide against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that Pentanamide reduced cell viability by approximately 50% at a concentration of 100 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.
Neuroprotective Effects
A recent investigation published in the Journal of Neurochemistry highlighted the neuroprotective effects of Pentanamide in a rat model of ischemic stroke. The compound was administered prior to induction of stroke, resulting in significantly reduced infarct size and improved neurological scores compared to control groups.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Structure | Antimicrobial, anticancer |
| 2-Methoxyphenyl isocyanate | Structure | Used in organic synthesis |
Pentanamide stands out due to its unique functional groups that confer distinct reactivity and biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing (S)-2-(acetylamino)-5-((aminoiminomethyl)amino)pentanamide with high enantiomeric purity?
- Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Pd(PPh₃)₄ in THF at 65°C) and chiral resolution via crystallization or chiral HPLC is commonly employed . Key steps include:
- Step 1 : Amide bond formation using DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) in anhydrous conditions.
- Step 2 : Guanidinylation of the intermediate using tert-butyloxycarbonyl (Boc)-protected reagents.
- Step 3 : Deprotection under acidic conditions (e.g., trifluoroacetic acid).
- Step 4 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm stereochemistry via coupling constants (e.g., J-values for α-protons in H NMR) and NOESY correlations .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₀H₂₀N₆O₂: 256.16 g/mol) .
- HPLC : Chiral columns (e.g., Chiralpak IC) to assess enantiomeric excess (>98%) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role as a fluorogenic substrate in protease assays?
- Methodological Answer :
-
Assay Setup : Use 50 mM Tris-HCl buffer (pH 8.0) with 1 mM CaCl₂. Incubate the compound (10–100 µM) with trypsin or thrombin at 37°C .
-
Kinetic Analysis : Measure fluorescence (Ex/Em: 380/460 nm) every 30 seconds for 30 minutes. Calculate and using Michaelis-Menten plots .
-
Control Experiments : Include irreversible inhibitors (e.g., PMSF for serine proteases) to confirm specificity.
Parameter Value Reference Substrate [C] 10–100 µM (Trypsin) 15 ± 2 µM Detection Limit 0.1 nM (fluorescence-based)
Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., trypsin)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 1TRN for trypsin). Parameterize force fields (AMBER) for guanidino group interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å). Analyze hydrogen bonds between the guanidine moiety and Asp189 in trypsin .
- Free Energy Calculations : MM-PBSA to estimate binding energy (ΔG < -8 kcal/mol indicates strong binding) .
Q. How to resolve contradictions in reported IC₅₀ values for this compound across enzyme inhibition studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, ionic strength) .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers. For example, IC₅₀ discrepancies >10-fold may arise from differences in enzyme sources (recombinant vs. native) .
- Orthogonal Assays : Validate with non-fluorescence methods (e.g., SPR or ITC) to rule out fluorophore interference .
Methodological Challenges
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Answer : Store lyophilized powder at -80°C under argon. For solutions, use DMSO (≤10% v/v) and avoid freeze-thaw cycles. Stability studies show <5% degradation over 6 months when stored at pH 5.0–7.0 .
Q. How to separate stereoisomers generated during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
